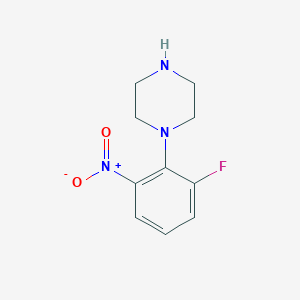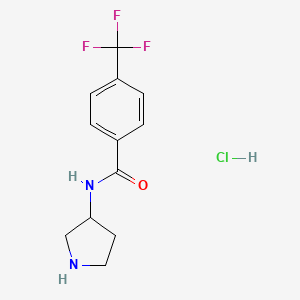
3-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that features a benzamide core substituted with a methoxy group and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3-methoxybenzoic acid, is converted to 3-methoxybenzoyl chloride using thionyl chloride.
Amidation Reaction: The 3-methoxybenzoyl chloride is then reacted with piperidine to form 3-methoxy-N-(piperidin-3-yl)benzamide.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 3-Hydroxy-N-(piperidin-3-yl)benzamide.
Reduction: 3-Methoxy-N-(piperidin-3-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its structural features.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Studied for its ability to bind to certain receptors, influencing biological responses.
Medicine:
Drug Development: Explored as a lead compound in the development of new therapeutic agents for conditions such as pain, inflammation, and neurological disorders.
Industry:
Pharmaceutical Manufacturing: Utilized in the production of active pharmaceutical ingredients (APIs).
Chemical Synthesis: Employed in the synthesis of fine chemicals and specialty compounds.
作用機序
The mechanism by which 3-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
3-Methoxy-N-(piperidin-4-yl)benzamide: Similar structure but with the piperidine ring attached at a different position.
3-Methoxy-N-(morpholin-4-yl)benzamide: Contains a morpholine ring instead of a piperidine ring.
3-Methoxy-N-(pyrrolidin-3-yl)benzamide: Features a pyrrolidine ring in place of the piperidine ring.
Uniqueness: 3-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for exploring structure-activity relationships in drug discovery.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
IUPAC Name |
3-methoxy-N-piperidin-3-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-6-2-4-10(8-12)13(16)15-11-5-3-7-14-9-11;/h2,4,6,8,11,14H,3,5,7,9H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZDOHZGHYBMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-4,7-dichloro-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035551.png)
![(2Z)-4,7-dichloro-2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035556.png)
![(2Z)-4,7-dichloro-2-[(3-hydroxy-4-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035562.png)
![(2Z)-4,7-dichloro-2-[(5-hydroxy-2-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035565.png)
![(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-chloro-4,6-dimethyl-1-benzofuran-3-one](/img/structure/B8035578.png)
![(2Z)-5-chloro-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4,6-dimethyl-1-benzofuran-3-one](/img/structure/B8035582.png)
![(2Z)-2-[(3-bromo-4-hydroxyphenyl)methylidene]-5,7-dichloro-1-benzofuran-3-one](/img/structure/B8035588.png)
![(2Z)-2-[(3-chloro-4-hydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B8035596.png)
![(2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B8035600.png)
![2-Hydroxy-5-{[(2z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoic acid](/img/structure/B8035610.png)
![(2Z)-2-[(3-bromo-4-hydroxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B8035616.png)
![(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B8035617.png)


